3-(Prop-1-en-1-yl)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-1-en-1-yl)benzene-1,2-diol typically involves the electrophilic aromatic substitution of catechol (benzene-1,2-diol) with prop-1-en-1-yl halides under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then undergoes nucleophilic attack by the aromatic ring .
Industrial Production Methods
Industrial production of this compound can be achieved through the catalytic hydrogenation of allyl catechol derivatives. This process involves the use of metal catalysts such as palladium or platinum to facilitate the addition of hydrogen to the double bond of the allyl group, resulting in the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Prop-1-en-1-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the compound can lead to the formation of dihydroxy derivatives.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Ethers and esters
Wissenschaftliche Forschungsanwendungen
3-(Prop-1-en-1-yl)benzene-1,2-diol has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-(Prop-1-en-1-yl)benzene-1,2-diol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells . It may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Catechol (benzene-1,2-diol): Similar structure but lacks the prop-1-en-1-yl group.
Resorcinol (benzene-1,3-diol): Similar structure but with hydroxyl groups at different positions.
Hydroquinone (benzene-1,4-diol): Similar structure but with hydroxyl groups at different positions.
Uniqueness
3-(Prop-1-en-1-yl)benzene-1,2-diol is unique due to the presence of the prop-1-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other dihydroxybenzenes. This structural feature allows for unique applications and interactions in various chemical and biological systems .
Eigenschaften
CAS-Nummer |
113678-88-9 |
---|---|
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
3-prop-1-enylbenzene-1,2-diol |
InChI |
InChI=1S/C9H10O2/c1-2-4-7-5-3-6-8(10)9(7)11/h2-6,10-11H,1H3 |
InChI-Schlüssel |
UZGQDPUKGCHYDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC1=C(C(=CC=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.